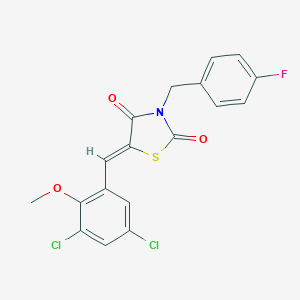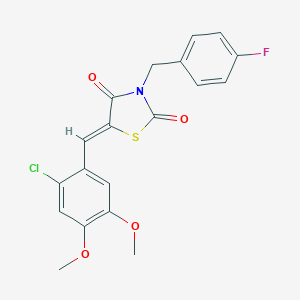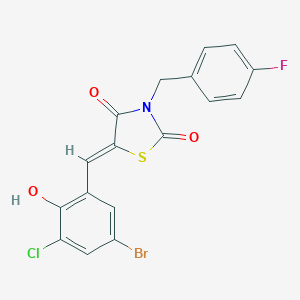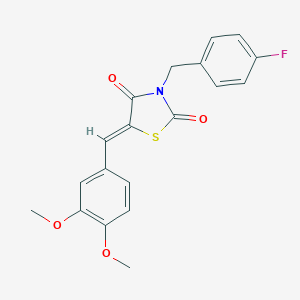![molecular formula C23H20N2O3 B302255 N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH1, is a small molecule inhibitor that has been extensively studied in recent years. It has shown great potential in the field of cancer research due to its ability to inhibit the activity of a protein called Rac1, which is known to be involved in tumor growth and metastasis. In
Mecanismo De Acción
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide inhibits the activity of Rac1 by binding to its GTPase domain and preventing it from interacting with downstream effectors. This leads to a decrease in cell migration, invasion, and proliferation, which ultimately results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in the field of cancer research, which means that there is a wealth of information available on its mechanism of action and biological effects. However, there are also some limitations to using N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its efficacy may vary depending on the type of cancer cell being studied.
Direcciones Futuras
There are several future directions for research on N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of more potent and selective inhibitors of Rac1. Another area of interest is the study of the role of Rac1 in other diseases, such as cardiovascular disease and neurological disorders. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, as well as its potential for use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-isopropoxybenzaldehyde, which is then reacted with naphtho[2,1-b]furan-2-carbohydrazide to form N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The final product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of Rac1, a protein that is known to be involved in tumor growth and metastasis. Rac1 is a small GTPase that plays a crucial role in regulating cell migration, invasion, and proliferation. It has been shown to be overexpressed in many types of cancer, including breast, lung, and prostate cancer.
Propiedades
Nombre del producto |
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-15(2)27-18-10-7-16(8-11-18)14-24-25-23(26)22-13-20-19-6-4-3-5-17(19)9-12-21(20)28-22/h3-15H,1-2H3,(H,25,26)/b24-14+ |
Clave InChI |
HGJSTHZOHUZDNN-ZVHZXABRSA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)

![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)



![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)